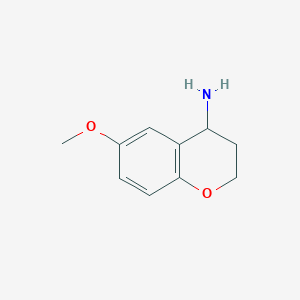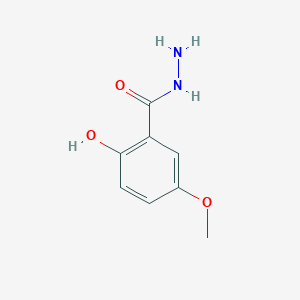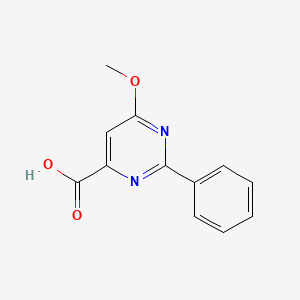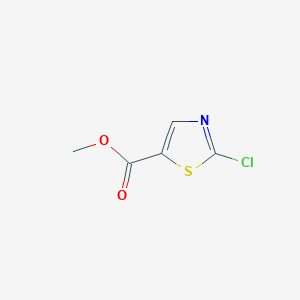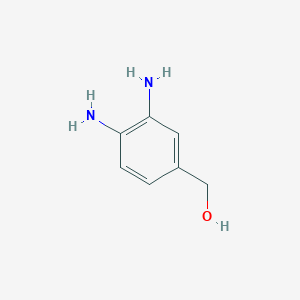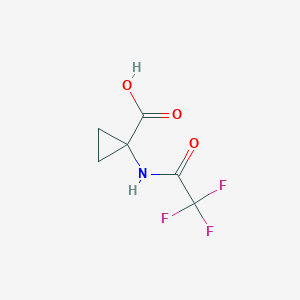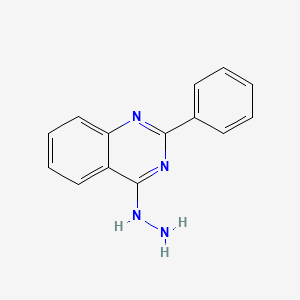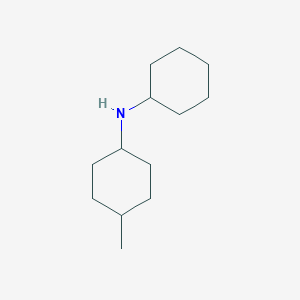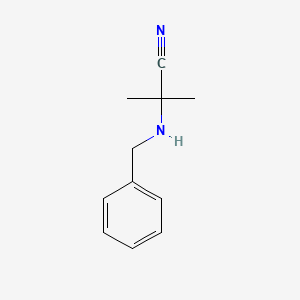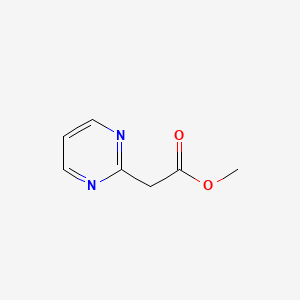
Methyl 2-(2-pyrimidyl)acetate
説明
“Methyl 2-(2-pyrimidyl)acetate” is a chemical compound with the CAS Number: 60561-50-4 . It has a molecular weight of 152.15 and its IUPAC name is methyl 2-pyrimidinylacetate . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of “Methyl 2-(2-pyrimidyl)acetate” involves a mixture of 2-(2-pyrimidyl)acetonitrile, concentrated sulfuric acid (two molar equivalents), and methanol . This mixture is heated at reflux for 6 hours, then concentrated and basified with aqueous sodium carbonate solution. The mixture is then extracted with chloroform, and the extracts are concentrated and distilled under reduced pressure to yield "Methyl 2-(2-pyrimidyl)acetate" .Molecular Structure Analysis
The InChI code for “Methyl 2-(2-pyrimidyl)acetate” is 1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
“Methyl 2-(2-pyrimidyl)acetate” is part of the pyrimidine family of compounds . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
“Methyl 2-(2-pyrimidyl)acetate” is a colorless to yellow liquid .科学的研究の応用
Synthesis and Copolymerization
- Methyl 2-(2-pyrimidyl)acetate is used in the synthesis of binary copolymers. A study by Hamouly and Azab (1994) explored the copolymerization of 2-pyrimidyl acrylamide (2PA) with different alkyl acrylates, showing significant potential in polymer chemistry (Hamouly & Azab, 1994).
Metabolism and Chemical Synthesis
- In the context of metabolism and synthesis, Baker et al. (1974) identified 5-Acetamido-1-methyl-2-(2′-pyrimidyl)imidazole as a metabolite of 1-methyl-5-nitro-2-(2′-pyrimidyl)-imidazole in rats and humans. This discovery has implications for understanding the metabolic pathways of related compounds (Baker et al., 1974).
Chemical Structure Analysis
- Research by Carvalho et al. (1998) used mass spectrometry to locate the charge site in isomeric heteroaromatic cations, including the 2-pyrimidyl cation. This research is crucial for understanding the electronic structure and reactivity of these molecules (Carvalho et al., 1998).
Large-Scale Synthesis
- Morgentin et al. (2009) described an efficient method for synthesizing methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. This methodology is significant for large-scale production of these compounds (Morgentin et al., 2009).
Pyrolysis and Oxidation
- A study on the pyrolysis and oxidation of methyl acetate by Yang et al. (2015) provides insights into the combustion chemistry of this compound, which is relevant for applications in energy and materials science (Yang et al., 2015).
Direct Methylation Reactions
- Tu et al. (2016) developed a direct C-2 methylation reaction of indoles using a palladium catalyst and a 2-pyrimidyl moiety as a directing group, highlighting the role of Methyl 2-(2-pyrimidyl)acetate in facilitating specific organic reactions (Tu et al., 2016).
X-ray Crystallography
- The molecular structure of a related compound was investigated by Mao et al. (2015) using X-ray crystallography, which aids in understanding the structural aspects of Methyl 2-(2-pyrimidyl)acetate derivatives (Mao et al., 2015).
Synthesis of Heterocyclic Systems
- Research by Stanovnik et al. (1990) involved using Methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of heterocyclic systems, which is relevant for the development of new pharmaceuticals and materials (Stanovnik et al., 1990).
Nucleotide Conformational Rigidity
- A study by Kawai et al. (1992) on the 2'-O-methylation of pyrimidine nucleotide residues of tRNAs shows the role of methyl groups in stabilizing nucleotide conformations, which is critical for understanding RNA structure and function (Kawai et al., 1992).
Chemical Derivatization
- Renard and Jarvis (1999) investigated the acetylation and methylation of homogalacturonans, where derivatives of methyl acetate were used. This research is important for understanding chemical modifications in polysaccharides (Renard & Jarvis, 1999).
Spectral Analysis
- Fujimoto and Inuzuka (1991) studied the absorption and fluorescence spectra of pyridinimines and related compounds, contributing to our understanding of the photophysical properties of these molecules (Fujimoto & Inuzuka, 1991).
Optimization of Biological Properties
- Ukrainets et al. (2015) explored the methylation of pyridine moieties in certain molecules to enhance their analgesic properties, demonstrating the pharmaceutical applications of methyl group modifications (Ukrainets et al., 2015).
Corrosion Inhibition
- Ghazoui et al. (2017) investigated the use of a derivative of pyridazine, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, in inhibiting corrosion of mild steel, demonstrating its potential in materials science applications (Ghazoui et al., 2017).
Safety And Hazards
“Methyl 2-(2-pyrimidyl)acetate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
methyl 2-pyrimidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBLLCAMMIGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497449 | |
| Record name | Methyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-pyrimidyl)acetate | |
CAS RN |
60561-50-4 | |
| Record name | Methyl (pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(pyrimidin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



